molecular formula C21H21N3O2 B2911521 6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-91-5

6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2911521
CAS RN: 940745-91-5
M. Wt: 347.418
InChI Key: QGASOMQVTKCLAU-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They have been studied for their chemistry and biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It forms a large group of heterocyclic compounds when fused with other rings .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be confirmed by various methods such as IR, NMR, Mass and elemental analysis .

Scientific Research Applications

Antibacterial Agents

Compounds with the pyrimido[4,5-d]pyrimidine structure have been synthesized and evaluated for their antibacterial properties. They have shown promising activity against bacterial strains such as E. coli, B. subtilis, S. aureus, and P. aeruginosa. The antibacterial efficacy of these compounds can be comparable to standard drugs like Ciprofloxacin .

Antifungal Agents

These heterocyclic compounds have also demonstrated significant antifungal activity. They have been tested against fungi like B. cinerea, C. arachidicola, A. solani, G. zeae, S. sclerotiorum, and R. cerealis, showing potential as antifungal agents in agricultural and pharmaceutical applications .

Antiproliferative Agents

The pyrimido[4,5-d]pyrimidine derivatives have been associated with antiproliferative activities. This suggests they could be used in the development of new cancer therapies, targeting the proliferation of cancer cells .

Antioxidants

These compounds have shown potential as antioxidants. Their ability to inhibit oxidative stress makes them candidates for research into diseases where oxidative damage is a key factor, such as neurodegenerative diseases .

Antixanthine Oxidase Activity

The pyrimido[4,5-d]pyrimidine structure has been linked to antixanthine oxidase activity. This is relevant in the treatment of conditions like gout, where xanthine oxidase plays a role in uric acid production .

Synthesis of Novel Heterocyclic Compounds

The compound serves as a precursor in the synthesis of a wide range of novel heterocyclic compounds. These new compounds can be designed with specific properties for various scientific applications, including material science and drug development .

Future Directions

The future directions in the research of such compounds could involve the synthesis of new derivatives and evaluation of their biological activities. This could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-7-9-16(10-8-14)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGASOMQVTKCLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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